molecular formula C20H20N4O3S2 B2429338 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 315678-90-1

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2429338
CAS No.: 315678-90-1
M. Wt: 428.53
InChI Key: KWIWZBLXGAMMNG-UHFFFAOYSA-N
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Description

2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide is an intriguing synthetic compound that integrates a thiazolotriazole moiety with a substituted acetamide group. The complexity of its structure suggests potential versatility in various chemical and biological applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-26-15-8-7-13(11-16(15)27-2)9-10-21-18(25)12-28-19-22-23-20-24(19)14-5-3-4-6-17(14)29-20/h3-8,11H,9-10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIWZBLXGAMMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available reagents, such as benzo[4,5]thiazolo[2,3-c][1,2,4]triazole and 3,4-dimethoxyphenethylamine.

  • Step 1: : Nucleophilic substitution reactions are utilized to attach the acetamide group to the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole ring.

  • Step 2:

  • Conditions: : Reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide, with catalysts or bases such as triethylamine to facilitate the reactions. Temperature and pH are strictly monitored.

Industrial Production Methods

Industrial-scale production would necessitate optimization of the synthetic route for cost-efficiency and yield. Methods such as continuous flow synthesis might be employed to maintain consistent product quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro or carbonyl functionalities if present in derivatives.

  • Substitution: : Electrophilic substitution can modify the aromatic rings, enhancing the compound’s functionality for specific applications.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride in inert atmospheres.

  • Substitution: : Halogenating agents or nitrating mixtures under controlled acidic or basic conditions.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Halo- or nitro-substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolotriazole moiety integrated with a substituted acetamide group. The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles has been achieved through various methods, including a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence using catalysts such as CuCl₂·2H₂O in water . The structural complexity allows for diverse reactivity and biological interactions.

Antitumor Properties

Research indicates that derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit significant antitumor properties. For instance, certain derivatives have shown efficacy against various cancer cell lines and may serve as potential candidates for cancer therapy .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial applications. Studies have demonstrated that similar compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves interference with microbial cell wall synthesis or function.

Anti-inflammatory and Analgesic Effects

Compounds within the same chemical family have been reported to exhibit anti-inflammatory and analgesic properties. This suggests that 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide could be explored for therapeutic use in inflammatory diseases .

Potential Applications

Application Area Details
Pharmaceuticals Development of new anticancer agents targeting specific cancer types.
Antimicrobials Formulation of antibiotics or antifungal treatments based on the compound's efficacy against pathogens.
Anti-inflammatory Drugs Exploration of the compound in treating chronic inflammatory conditions such as arthritis or colitis.
Agricultural Chemicals Potential use as fungicides or herbicides due to its biological activity against plant pathogens.

Case Studies and Research Findings

Several studies highlight the promising nature of compounds related to 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide:

  • A study demonstrated that related benzo[4,5]thiazolo derivatives exhibited significant antimicrobial activity against resistant strains of bacteria .
  • Another research focused on the antitumor effects of triazole-containing compounds showed that they could inhibit tumor growth in vitro and in vivo models .
  • Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets, reinforcing their potential as drug candidates .

Mechanism of Action

Molecular Targets

  • Enzymes: : Potential to inhibit or modulate enzyme activity, disrupting biochemical pathways.

  • Receptors: : Binding affinity to specific biological receptors influencing physiological responses.

Pathways Involved

  • Signal Transduction: : Modulation of signaling pathways such as kinase cascades.

  • Metabolic Pathways: : Alteration of metabolic processes, impacting cellular functions.

Comparison with Similar Compounds

Unique Features

  • Structural Complexity: : Integrates multiple functional groups allowing diverse reactivity.

  • Biological Potential: : High potential for biological interactions due to its heterocyclic nature.

Similar Compounds

  • 1,2,4-Triazole Derivatives: : Compounds with the core 1,2,4-triazole ring system.

  • Thiazole Derivatives: : Molecules containing the thiazole moiety.

  • Acetamide Derivatives: : Compounds featuring the acetamide functional group.

This comprehensive analysis elucidates the multifaceted nature and broad utility of 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide, making it a significant compound in the realms of chemistry, biology, and industry.

Biological Activity

The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide is a derivative of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4OSC_{15}H_{16}N_4OS with a molecular weight of approximately 304.37 g/mol . The structure includes a benzo[4,5]thiazolo[2,3-c][1,2,4]triazole moiety linked to a dimethoxyphenethyl group through an acetamide functional group.

Synthesis

The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives typically involves methods such as oxidative cyclization and C-H bond functionalization. For instance, one common approach involves the reaction of mercaptophenyl derivatives with isothiocyanates to form the desired tricyclic structure with high functional group tolerance and good yields .

Antitumor Activity

Research indicates that compounds containing the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole framework exhibit significant antitumor properties. For example:

  • In vitro studies have shown that related derivatives can inhibit the growth of various cancer cell lines by targeting specific pathways such as the epidermal growth factor receptor (EGFR) signaling pathway .
  • Case Study : A derivative similar to our compound demonstrated potent activity against HeLa cells (cervical cancer), with minimal toxicity towards normal cell lines .

Antimicrobial Properties

Several derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole have been reported to possess antimicrobial activity:

  • Fungal Inhibition : Compounds in this class have shown efficacy against fungal pathogens like Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies .
  • Bacterial Activity : Some derivatives exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Effects

The biological activity of this compound also extends to anti-inflammatory effects:

  • Mechanism : It has been suggested that these compounds may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response .
  • Experimental Findings : Studies have demonstrated that certain derivatives significantly reduce inflammation in animal models compared to standard anti-inflammatory drugs like diclofenac .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Key findings include:

  • Substituents on the phenethyl group can enhance or diminish activity; for instance, methoxy groups are often associated with increased potency due to improved lipophilicity and electronic effects.
  • The presence of sulfur in the thiazole ring appears to play a significant role in mediating biological effects by influencing electron density and molecular interactions .

Data Summary

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of HeLa cell proliferation
AntimicrobialEffective against Candida albicans
Anti-inflammatoryReduced edema and inflammation in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide, and how can reaction yields be improved?

  • Methodology : Synthesis often involves multi-step reactions, such as coupling triazole-thiol intermediates with substituted acetamides. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield core heterocyclic structures . Post-reaction steps like solvent evaporation under reduced pressure and solid filtration are critical for purity . To optimize yields, variables such as reaction time (e.g., 4–6 hours), solvent polarity (e.g., THF vs. ethanol), and stoichiometric ratios of reagents should be systematically tested .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard for structural confirmation. For instance, in analogous triazolo-thiadiazole derivatives, NMR peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) provide diagnostic signals . Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from impurities or tautomeric forms. Cross-validation with high-resolution MS and elemental analysis is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for antimicrobial activity?

  • Methodology : SAR studies require systematic modification of substituents (e.g., varying methoxy groups on the phenethyl moiety) and comparative bioactivity assays. For example, replacing 3,4-dimethoxyphenyl with 2,4-dimethoxyphenyl (as seen in related triazole derivatives) can test the impact of substitution patterns on antifungal efficacy . In vitro assays against Candida albicans or Staphylococcus aureus should include positive controls (e.g., fluconazole) and dose-response curves to quantify potency (IC₅₀ values) .

Q. What experimental strategies address contradictions in reported biological activities of similar 1,2,4-triazole derivatives?

  • Methodology : Discrepancies in biological data (e.g., variable MIC values) may stem from differences in assay conditions (e.g., pH, nutrient media) or microbial strains. To mitigate this, standardize protocols using CLSI guidelines and include multiple microbial strains in parallel testing . Meta-analysis of existing literature can identify trends, such as enhanced activity when electron-withdrawing groups are introduced to the triazole ring .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to target enzymes (e.g., fungal CYP51). QSAR models trained on logP, polar surface area, and H-bond donor/acceptor counts can optimize bioavailability . For example, reducing logP values by replacing lipophilic substituents with hydrophilic groups (e.g., hydroxyl instead of methoxy) may enhance aqueous solubility .

Methodological Considerations

Q. What process control strategies ensure reproducibility in large-scale synthesis?

  • Methodology : Implement real-time monitoring (e.g., in situ FTIR or HPLC) to track reaction progression and intermediate stability. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, while powder technology advancements improve solid-state consistency . Statistical tools like Design of Experiments (DoE) can optimize parameters (temperature, stirring rate) for scalable production .

Q. How should researchers validate the antioxidant activity of this compound, and what controls are essential?

  • Methodology : Use standardized assays like DPPH radical scavenging or FRAP, with ascorbic acid as a positive control. For cellular models, measure ROS levels in H₂O₂-stimulated macrophages (e.g., RAW 264.7 cells) using fluorescent probes (e.g., DCFH-DA). Include vehicle controls (e.g., DMSO) and validate results with LC-MS to rule out assay interference .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate heterogeneous data (e.g., synthesis, bioactivity) into a cohesive theoretical framework?

  • Methodology : Adopt systems chemistry approaches, linking synthetic pathways (e.g., reaction energy profiles) to bioactivity via network analysis. For example, graph-based models can map substituent effects to antimicrobial outcomes, identifying key molecular descriptors (e.g., Hammett σ constants) . Theoretical frameworks should align with energy-related pollutant studies, emphasizing air-surface exchange and scavenging mechanisms for environmental impact assessments .

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